热精胺

描述

Thermospermine (TSP) is a naturally occurring polyamine found in eukaryotic cells. It is a derivative of spermidine, and is a key component in the regulation of gene expression, cell growth, and differentiation. It has been studied extensively in the fields of biochemistry and physiology, and has been found to have a wide range of applications in scientific research.

科学研究应用

在植物生长和发育中的作用

热精胺是精胺的一种结构异构体,在植物生长调控中发挥着重要作用。它由植物中 ACAULIS5 (ACL5) 基因编码的热精胺合酶从亚精胺产生。热精胺已被确认为一种新型的植物生长调节剂,特别是在木质部分化和株高方面。在拟南芥中,ACL5 的功能丧失突变体表现出木质部血管过度增生以及严重的矮化。这表明热精胺在抑制木质部分化中至关重要,而木质部分化对于植物的正常发育和生长至关重要 (Takano, Kakehi, & Takahashi, 2012)。

与生长素信号的相互作用

热精胺调节拟南芥中与生长素相关的基因的表达。研究表明,在热精胺缺乏的 acl5 幼苗中,与生长素信号相关的基因被上调。这些基因包括生长素反应因子基因 MONOPTEROS 及其靶基因。用热精胺进行外源处理或 ACL5 基因的转基因诱导可以降低这些基因的表达。这表明热精胺在调节生长素信号中起着重要作用,而生长素信号对于植物的维管束发育至关重要 (Tong et al., 2014)。

对木质部分化的影响

热精胺已被证明可以抑制拟南芥中生长素可诱导的木质部分化。热精胺缺乏的 acl5 突变体表现出过度的木质部分化。添加热精胺可以抑制这种效应,突出了其在限制生长素可诱导的木质部分化中的作用。这表明热精胺和生长素在木质部分化的调控中存在功能性相互作用,而木质部分化是植物维管组织形成的关键 (Yoshimoto et al., 2012)。

在植物物种中的保守性

研究表明,合成热精胺的能力在整个植物界(包括维管植物和非维管植物)中都是保守的。这表明热精胺在植物生物学中具有基本作用,表明除了木质部发育之外,在发育和胁迫反应中也具有潜在作用 (Solé-Gil 等人,2019)。

生化特征

确定热精胺的质子化位点和化学结构是理解其功能的关键方面。它的 pK 值和质子化位点已使用核磁共振波谱确定,提供了对其生化特性和在植物细胞内的相互作用机制的见解 (Takeda 等人,1983)。

作用机制

Target of Action

Thermospermine, a structural isomer of spermine, primarily targets the process of xylem differentiation in plants . It is produced from spermidine by the action of thermospermine synthase, encoded by a gene named ACAULIS5 (ACL5) in plants . The ACL5 gene is expressed specifically during xylem formation, from procambial cells to differentiating xylem vessels .

Mode of Action

Thermospermine interacts with its targets by acting on the translation of specific mRNAs containing upstream open reading frames (uORFs) . This interaction results in the repression of xylem differentiation . It is suggested that thermospermine may directly target the translation machinery for specific genes .

Biochemical Pathways

The biosynthesis of thermospermine involves the conversion of arginine to ornithine by arginase, followed by the decarboxylation of ornithine to form putrescine . Putrescine is then successively converted to the triamine spermidine and the tetramine thermospermine by spermidine synthase (SPDS) and thermospermine synthase (ACL5), respectively .

Pharmacokinetics

It is known that thermospermine is present in some bacteria and most plants .

Result of Action

The action of thermospermine results in the repression of xylem differentiation, leading to the control of plant growth . Loss-of-function mutants of ACL5 display overproliferation of xylem vessels along with severe dwarfism . This suggests that thermospermine plays a crucial role in the negative control of the proliferation of xylem vessels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of thermospermine. For instance, thermospermine has been shown to have a dual primordial function in organ development and stress responses in M. polymorpha . It is suggested that thermospermine acquired these functions for adaptation to the terrestrial environment during land plant evolution .

安全和危害

生化分析

Biochemical Properties

Thermospermine is involved in several biochemical reactions, primarily through its interaction with enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is thermospermine synthase, which catalyzes the conversion of spermidine to thermospermine . Thermospermine also interacts with nucleic acids, stabilizing their structures and influencing mRNA translation . Additionally, it modulates protein functions by binding to specific sites on proteins, thereby affecting their activity and stability .

Cellular Effects

Thermospermine has significant effects on various types of cells and cellular processes. In plants, it plays a role in repressing xylem differentiation, which is crucial for proper vascular development . Thermospermine influences cell signaling pathways by modulating the translation of specific mRNAs containing upstream open reading frames . It also affects gene expression and cellular metabolism, particularly in response to stress conditions .

Molecular Mechanism

At the molecular level, thermospermine exerts its effects through several mechanisms. It binds to specific mRNAs, enhancing their translation and thereby influencing the production of proteins involved in xylem differentiation . Thermospermine also interacts with auxin signaling pathways, limiting auxin-induced xylem differentiation . Additionally, it modulates the activity of enzymes involved in polyamine biosynthesis, thereby affecting overall polyamine levels in cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of thermospermine can change over time. Studies have shown that thermospermine is relatively stable under various conditions, but its activity can be influenced by factors such as temperature and pH . Long-term exposure to thermospermine has been observed to cause changes in cellular function, including alterations in growth patterns and stress responses .

Dosage Effects in Animal Models

The effects of thermospermine vary with different dosages in animal models. At low doses, thermospermine has been shown to enhance growth and development, while high doses can lead to toxic effects . Threshold effects have been observed, where a certain concentration of thermospermine is required to elicit a response, and exceeding this threshold can result in adverse effects .

Metabolic Pathways

Thermospermine is involved in several metabolic pathways, including the polyamine biosynthesis pathway. It is synthesized from spermidine by the action of thermospermine synthase . Thermospermine also interacts with enzymes such as arginine decarboxylase and ornithine decarboxylase, which are involved in the production of other polyamines . These interactions can affect metabolic flux and the levels of various metabolites in cells .

Transport and Distribution

Within cells and tissues, thermospermine is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of thermospermine across cellular membranes, ensuring its proper localization and accumulation in target tissues . The distribution of thermospermine can influence its activity and function, particularly in relation to its role in xylem differentiation .

Subcellular Localization

Thermospermine is localized in various subcellular compartments, including the cytoplasm and nucleus . Its subcellular localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles . The localization of thermospermine can affect its activity and function, particularly in relation to its interactions with nucleic acids and proteins .

属性

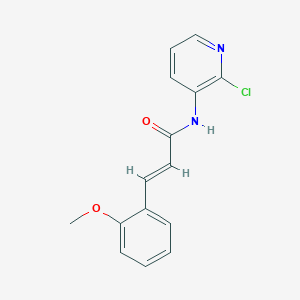

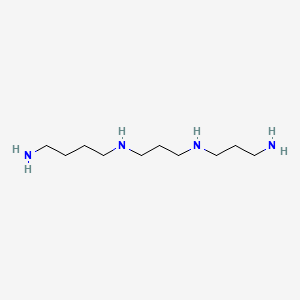

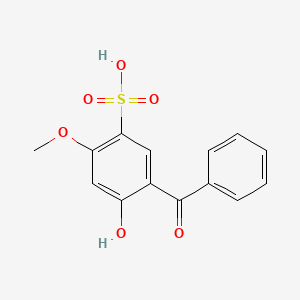

IUPAC Name |

N'-[3-(3-aminopropylamino)propyl]butane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H26N4/c11-5-1-2-7-13-9-4-10-14-8-3-6-12/h13-14H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODDBCGMRAFLEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCNCCCN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H26N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00221096 | |

| Record name | Thermospermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70862-11-2 | |

| Record name | Thermospermine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70862-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thermospermine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070862112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thermospermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benz[a]acridine](/img/structure/B1217974.png)

![3-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid](/img/structure/B1217984.png)

![4-[(S)-((2R,5S)-4-Allyl-2,5-dimethyl-piperazin-1-yl)-(3-methoxy-phenyl)-methyl]-N,N-diethyl-benzamide](/img/structure/B1217985.png)